molecular formula C16H28N4O4S B10890535 tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate

tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B10890535
M. Wt: 372.5 g/mol
InChI Key: NYBPLXHIVCMOEI-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a pyrazole ring and a tetrahydropyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

TERT-BUTYL 4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfonyl group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a pyrazole ring and a tetrahydropyrazinecarboxylate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H28N4O4S

Molecular Weight

372.5 g/mol

IUPAC Name

tert-butyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C16H28N4O4S/c1-7-20-13(3)14(12(2)17-20)25(22,23)19-10-8-18(9-11-19)15(21)24-16(4,5)6/h7-11H2,1-6H3

InChI Key

NYBPLXHIVCMOEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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